N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide
Description
N-[2-(Thiophen-3-yl)ethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a thiophene-3-yl ethyl substituent on the amide nitrogen. The thiophene moiety, a sulfur-containing heterocycle, may influence electronic properties, lipophilicity, and binding affinity compared to phenyl or other aromatic substituents.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-1-2-9)11-5-3-8-4-6-13-7-8/h4,6-7,9H,1-3,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACJBPLQMKYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of the thiophene derivative with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LAH) or borane can be used for the reduction of the amide group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiophene ring may interact with biological receptors, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Cyclopropanecarboxamides exhibit diversity in substituents on both the amide nitrogen and the cyclopropane ring. Key structural analogs include:
*Calculated based on molecular formula.
Key Observations:
- Thiophene vs.
- Halogenation and Lipophilicity: Compounds with chloro-trifluoropropenyl groups ( ) exhibit higher lipophilicity, which correlates with pesticidal activity (e.g., tefluthrin analogs). The absence of halogens in the target compound may reduce toxicity but also alter bioactivity.
- Cyclopropane Ring Modifications: Substituents like hydroxymethyl ( ) or dimethyl groups ( ) influence ring strain and intermolecular interactions, affecting crystallinity and stability.
Physicochemical Properties
- Crystallography and Hydrogen Bonding: Analogs such as and 7 form intermolecular N–H···O hydrogen bonds, stabilizing crystal packing. The thiophene group may disrupt such interactions due to steric or electronic effects.
- Melting Points and Solubility: Halogenated derivatives (e.g., ) likely have higher melting points due to stronger intermolecular forces. The target compound’s thiophene moiety may enhance solubility in polar aprotic solvents compared to phenyl groups.
Biological Activity
N-[2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring linked to a thiophene moiety. The unique structural components contribute to its biological activity through various interactions with molecular targets.
Molecular Formula: C₁₃H₁₅NOS
Molecular Weight: 233.33 g/mol
The mechanism of action for this compound is not fully elucidated, but several hypotheses exist:
- Enzyme Interaction: The thiophene ring may interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is facilitated by π-π stacking and hydrogen bonding.
- Binding Affinity: The cyclopropane structure provides rigidity, which may enhance binding affinity to biological targets, thus affecting cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Target Organisms/Conditions |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Bacterial strains (e.g., E. coli) |
| Anti-inflammatory | Cytokine modulation | Inflammatory diseases |
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Response
In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Research Findings
Recent research highlights the significance of this compound in drug discovery:
- Pharmacological Evaluation: Various derivatives have been synthesized to enhance biological activity, focusing on modifying the thiophene ring to improve efficacy against specific targets.
- Structure-Activity Relationship (SAR): Studies indicate that modifications to the cyclopropane moiety can significantly influence binding affinity and biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
